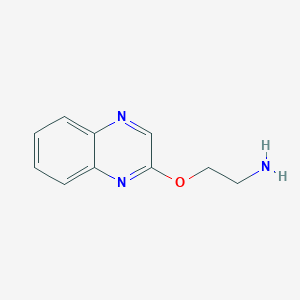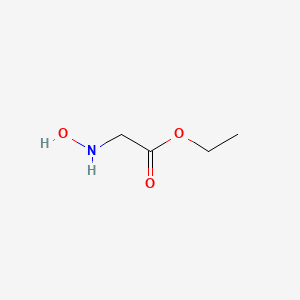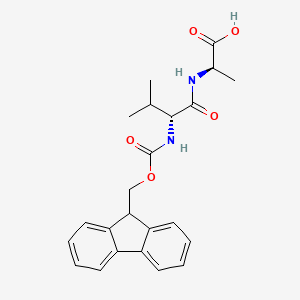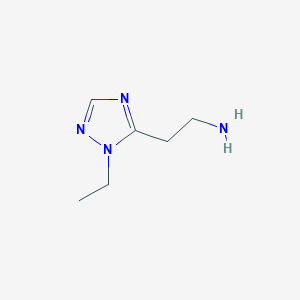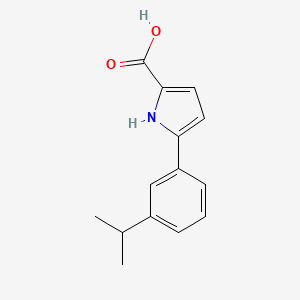
5-(3-Isopropylphenyl)-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Isopropylphenyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Isopropylphenyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Isopropylphenyl Group: The isopropylphenyl group can be introduced through a Friedel-Crafts acylation reaction, where an isopropylbenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the pyrrole derivative is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
5-(3-Isopropylphenyl)-1H-pyrrole-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: Pyrrole-2-carboxaldehyde or pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
科学的研究の応用
5-(3-Isopropylphenyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(3-Isopropylphenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
5-Phenyl-1H-pyrrole-2-carboxylic acid: Lacks the isopropyl group, leading to different chemical and biological properties.
5-(4-Isopropylphenyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with the isopropyl group in a different position on the phenyl ring.
5-(3-Methylphenyl)-1H-pyrrole-2-carboxylic acid: Contains a methyl group instead of an isopropyl group.
Uniqueness
5-(3-Isopropylphenyl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of the isopropyl group at the 3-position of the phenyl ring
特性
分子式 |
C14H15NO2 |
|---|---|
分子量 |
229.27 g/mol |
IUPAC名 |
5-(3-propan-2-ylphenyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C14H15NO2/c1-9(2)10-4-3-5-11(8-10)12-6-7-13(15-12)14(16)17/h3-9,15H,1-2H3,(H,16,17) |
InChIキー |
FVLXFTUVWUSMKL-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC(=C1)C2=CC=C(N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


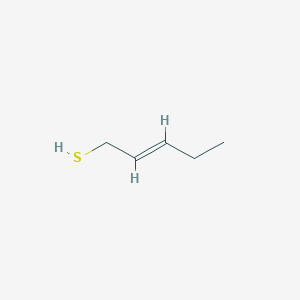



![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic acid](/img/structure/B13536660.png)
